Cas no 24526-64-5 (Nomifensine)

Nomifensine is een tetracyclische verbinding die voornamelijk werkt als een dopamine- en noradrenalineheropnameremmer (DNRI). Het wordt onderzocht vanwege zijn potentiële toepassingen in de neurologie en psychiatrie, met name vanwege zijn selectieve werking op dopaminerge en noradrenerge systemen. In vergelijking met traditionele antidepressiva vertoont Nomifensine een snellere aanvang van effect en minder anticholinerge bijwerkingen. De stof onderscheidt zich door zijn unieke farmacodynamische profiel, wat mogelijk voordelen biedt voor patiënten met specifieke neurotransmissiestoornissen. Chemisch gezien bezit het een stabiele structuur met goede biologische beschikbaarheid.
Nomifensine structure
Nomifensine structure
Product Name:Nomifensine
CAS-nummer:24526-64-5
MF:C16H18N2
MW:238.327523708344
MDL:MFCD00242716
CID:264567
PubChem ID:4528
Update Time:2025-07-21

Nomifensine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
    • (¡À)-Nomifensin
    • (±)-Nomifensine
    • 8-amino-1,2,3,4-tetrahydro-2-methyl-4-phenyl-Isoquinoline
    • 8-Isoquinolinamine,1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • Nomifenison
    • Nomifensine
    • 1,2,3,4-tetrahydro-2-methyl-4-phe
    • 1,2,3,4-tetrahydro-8-amino-2-methyl-4-phenyl-isoquinolin
    • 8-Amino-1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinoline
    • 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
    • 8-amino-4-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline
    • 8-Isoquinolinamine,1,2,3,4-tetrahydro-2-methyl-4-phenyl
    • linamiphen
    • Nomifensin
    • Nomifensine Maleate
    • AB00053664_13
    • CCRIS 9179
    • IDI1_000789
    • ( inverted exclamation markA)-Nomifensin
    • ((c)I)-Nomifensin B(Z)-4-Hydroxy-4-Oxo-But-2-Enoate
    • Q409948
    • (+/-)-Nomifensin
    • DTXCID803377
    • SPBio_001396
    • NS00099754
    • Isoquinoline, 1,2,3,4-tetrahydro-8-amino-2-methyl-4-phenyl-
    • KBio2_006515
    • BS-22102
    • BPBio1_000106
    • 1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine
    • (+-)-Nomifensin
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-8-isoquinolinamine 2-butenedioate
    • NCGC00015727-06
    • NCGC00015727-03
    • CHEMBL273575
    • EN300-7376971
    • BSPBio_000096
    • Z2216900850
    • FT-0654152
    • Nomiphensine
    • AKOS015919487
    • UNII-1LGS5JRP31
    • Prestwick1_000108
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine(Nomifensine)
    • NCGC00015727-15
    • Spectrum_000899
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-8-isoquinolinamine
    • HY-B1110
    • AB00053664_14
    • NINDS_000789
    • L001242
    • NOMIFENSINE2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • KBio2_003947
    • (+)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine (Nomifensine)
    • DTXSID0023377
    • NOMIFENSINE [MI]
    • Nomifensinum
    • Prestwick2_000108
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-amine
    • CAS-24526-64-5
    • BCP13731
    • Lopac0_000875
    • 24526-64-5
    • NOMIFENSINE [WHO-DD]
    • NCGC00255316-01
    • Spectrum5_001004
    • KBio3_001785
    • BDBM50005548
    • NCGC00089794-02
    • 2-Methyl-4-phenyl-1 pound not2 pound not3 pound not4-tetrahydroisoquinolin-8-amine
    • ()-Nomifensine maleat
    • J-015551
    • (+/-)-Nomifensine
    • (Nomifensine) 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • SCHEMBL49380
    • Isoquinoline, 8-amino-1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • DivK1c_000789
    • 118184-50-2
    • NCGC00015727-04
    • MFCD00242716
    • Tox21_301755
    • R/S-nomifensine
    • SBI-0050850.P003
    • Nomifensine maleate(USAN)
    • Spectrum3_000963
    • Nomifensinum [INN-Latin]
    • Spectrum4_001079
    • CCG-204957
    • DB04821
    • NCGC00015727-07
    • AB00053664
    • 2-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-8-YLAMINE
    • A877886
    • Nomifensina
    • Nomifensina [INN-Spanish]
    • KBio2_001379
    • 1LGS5JRP31
    • SPBio_002035
    • BSPBio_002565
    • 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
    • 8-Amino-1,2,3,4-tetrahydro-2-methyl-4-phenylisochinolin
    • SDCCGSBI-0050850.P004
    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • Prestwick3_000108
    • AC-31222
    • Prestwick0_000108
    • BRD-A29644307-050-10-5
    • D,L-nomifensine
    • KBioGR_001438
    • (+/-)-Nomifensine maleat
    • (-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • HSDB 7702
    • GTPL4792
    • BRD-A29644307-050-05-5
    • KBioSS_001379
    • NOMIFENSINE [INN]
    • NOMIFENSINE [HSDB]
    • Nomifensine [INN:BAN]
    • (+-)-Nomifensine
    • CHEBI:116225
    • (+/-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • KBio1_000789
    • 2-methyl-4-phenyl-3, 4-dihydro-1H-isoquinolin-8-amine
    • Spectrum2_001548
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • FT-0673030
    • CS-4708
    • N06AX04
    • Nomifensine Maleate (1:1)
    • BRD-A29644307-050-17-0
    • BRD-A29644307-050-16-2
    • Nomifensina (INN-Spanish)
    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-(9CI)
    • BRD-A29644307-050-18-8
    • DA-18354
    • Nomifensinum (INN-Latin)
    • MDL: MFCD00242716
    • Inchi: 1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3
    • InChI-sleutel: XXPANQJNYNUNES-UHFFFAOYSA-N
    • LACHT: N1(C)CC2C(=CC=CC=2C(C2C=CC=CC=2)C1)N

Berekende eigenschappen

  • Exacte massa: 238.14700
  • Monoisotopische massa: 238.146998583g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 1
  • Complexiteit: 272
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 29.3Ų

Experimentele eigenschappen

  • Kleur/vorm: Pale-yellow to Yellow-brown Solid
  • Dichtheid: 0.9597 (rough estimate)
  • Smeltpunt: 179-181°
  • Kookpunt: 370.93°C (rough estimate)
  • Vlampunt: 164.0±23.0 °C
  • Brekindex: 1.5000 (estimate)
  • PSA: 29.26000
  • LogboekP: 3.36520
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

Nomifensine Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P280;P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:UN 3249
  • WGK Duitsland:3
  • Code gevarencategorie: 22-36/37/38
  • Veiligheidsinstructies: 26-36
  • RTECS:NX4912800
  • Identificatie van gevaarlijk materiaal: Xn
  • Gevaarklasse:6.1(b)
  • PackingGroup:III
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Verpakkingsgroep:III
  • Gevaarsniveau:6.1(b)
  • Veiligheidstermijn:6.1(b)
  • Verpakkingsgroep:III
  • Risicozinnen:R22; R36/37/38

Nomifensine Douanegegevens

  • HS-CODE:2933499090
  • Douanegegevens:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Nomifensine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
AstaTech
64796-0.25/G
2-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-8-AMINE
24526-64-5 97%
0.25g
$188 2023-09-16
AstaTech
64796-1/G
2-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-8-AMINE
24526-64-5 97%
1g
$469 2023-09-16
AstaTech
64796-5/G
2-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-8-AMINE
24526-64-5 97%
5g
$1408 2023-09-16
Chemenu
CM143612-10mg
2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
24526-64-5 98%
10mg
$84 2022-12-28
Chemenu
CM143612-50mg
2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
24526-64-5 98%
50mg
$215 2022-12-28
Chemenu
CM143612-100mg
2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
24526-64-5 98%
100mg
$371 2022-12-28
MedChemExpress
HY-B1110-10mM*1mLinDMSO
Nomifensine
24526-64-5 98.93%
10mM*1mLinDMSO
¥990 2022-02-25
MedChemExpress
HY-B1110-50mg
Nomifensine
24526-64-5 98.03%
50mg
¥900 2024-04-15
MedChemExpress
HY-B1110-100mg
Nomifensine
24526-64-5 98.03%
100mg
¥1600 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N880069-50mg
Nomifensine
24526-64-5 ≥99%
50mg
¥923.40 2022-01-13

Nomifensine Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:24526-64-5)Nomifensine
Ordernummer:A877886
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 09:55
Prijs ($):1240.0
E-mail:sales@amadischem.com

Nomifensine Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:24526-64-5)Nomifensine
A877886
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):1240.0
E-mail